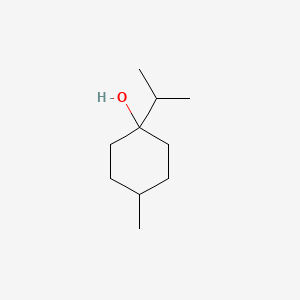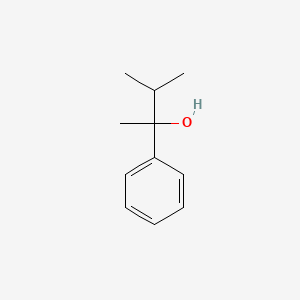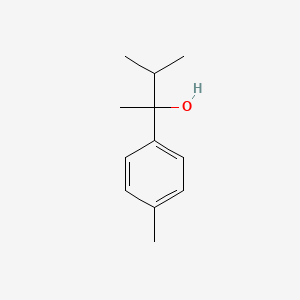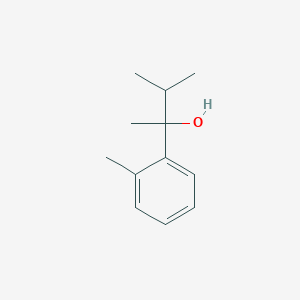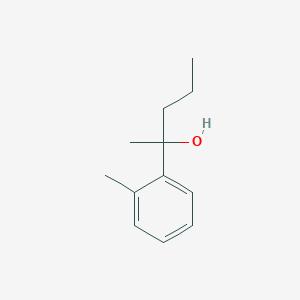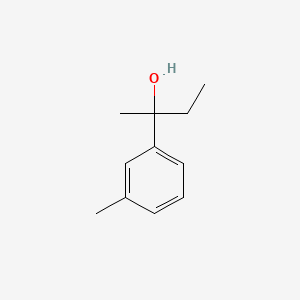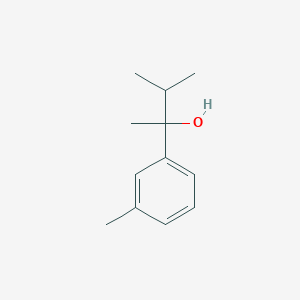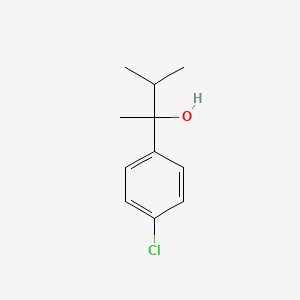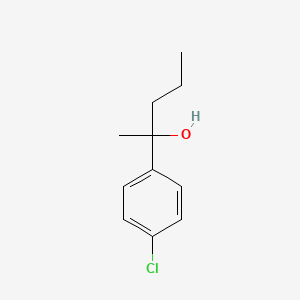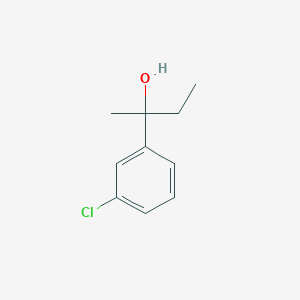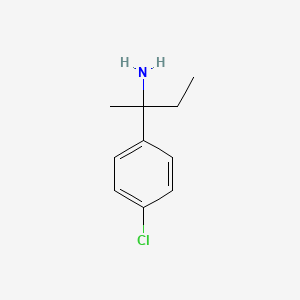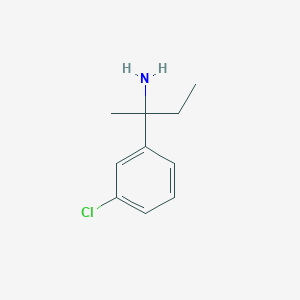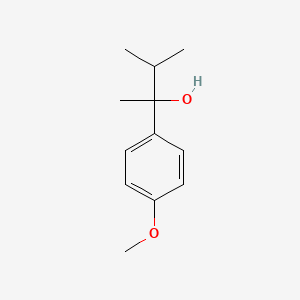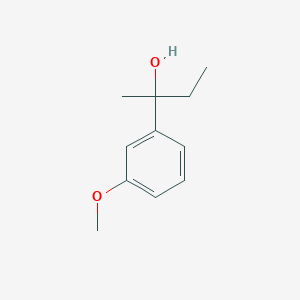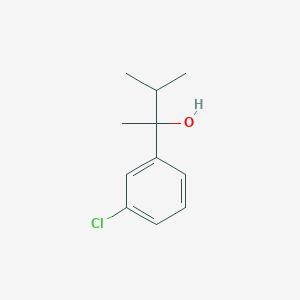
2-(3-Chlorophenyl)-3-methyl-butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is an organic compound belonging to the class of secondary alcohols. It features a chlorophenyl group attached to a butan-2-ol backbone, making it a versatile molecule in various chemical applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-chlorophenylmagnesium bromide with acetone in the presence of anhydrous ether, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with methylamine, followed by reduction using sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce the corresponding ketone, 2-(3-chlorophenyl)-3-methyl-butanone.
Reduction: Reduction reactions can convert the ketone back to the secondary alcohol.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chlorophenyl)-3-methyl-butanone.
Reduction: this compound (reformed).
Substitution: Various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in drug design and development.
Industry: As an intermediate in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, altering the biological activity of the target molecule.
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-3-methyl-butan-2-ol
2-(3-Chlorophenyl)-2-methyl-propanol
2-(3-Chlorophenyl)-butan-1-ol
Uniqueness: 2-(3-Chlorophenyl)-3-methyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJXABSEYFVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
